11-Aminoundecanoic acid

概要

説明

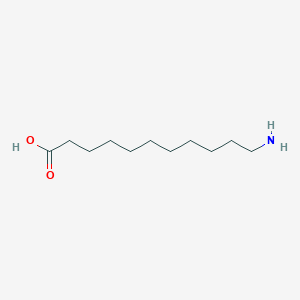

11-Aminoundecanoic acid is an organic compound with the molecular formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.

準備方法

Synthetic Routes and Reaction Conditions: 11-Aminoundecanoic acid is typically synthesized from undecylenic acid, which is derived from castor oil. The synthesis involves several steps:

Transesterification of Castor Oil: Castor oil, which contains about 80% triglycerides of ricinoleic acid, is transesterified with methanol in the presence of sodium methoxide at 80°C.

Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is then subjected to pyrolysis at 400-575°C, resulting in the formation of heptanal and methyl undecenoate.

Hydrolysis of Methyl Undecenoate: Methyl undecenoate is hydrolyzed with sodium hydroxide to produce 10-undecenoic acid.

Hydrobromination of 10-Undecenoic Acid: 10-undecenoic acid is then hydrobrominated in the presence of benzoyl peroxide and hydrogen bromide to yield 11-bromoundecanoic acid.

Amination: Finally, 11-bromoundecanoic acid is reacted with aqueous ammonia to produce this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the standards required for its use in Nylon-11 production .

化学反応の分析

反応の種類: 11-アミノウンデカン酸は、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: 対応するカルボン酸を形成するために酸化できます。

還元: 1級アミンを形成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: カルボン酸を生成します。

還元: 1級アミンを生成します。

4. 科学研究への応用

11-アミノウンデカン酸は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Polymer Chemistry

Monomer for Polyamide 11

The most significant application of 11-aminoundecanoic acid is as a monomer for the production of polyamide 11 (nylon-11). This polymer is derived from renewable resources and exhibits excellent mechanical properties, making it suitable for various industrial applications. Key characteristics include:

- Low Moisture Absorption : Compared to other polyamides like nylon-6 or nylon-66, nylon-11 has lower moisture uptake due to its chemical structure.

- Chemical Stability : It demonstrates high resistance to hydrocarbons and thermal stability.

- Processing Ease : Nylon-11 can be easily processed into various forms, including fibers and molded parts.

| Property | Nylon-11 |

|---|---|

| Moisture Absorption | Low |

| Chemical Resistance | High |

| Thermal Stability | Good |

| Processing Method | Easy |

Drug Development

In pharmaceutical research, this compound is utilized to enhance the solubility and bioavailability of drug molecules. Its ability to modify drug structures allows for the creation of more effective therapeutic agents. This is particularly important in developing drugs that require improved delivery systems.

Bioconjugation

This compound plays a crucial role in bioconjugation processes, which involve linking biomolecules to surfaces or other molecules. This application is vital for improving the efficacy and delivery of biopharmaceuticals. By using this compound, researchers can create more targeted therapies that can effectively reach their intended sites of action.

Case Study 1: Polyamide 11 in Automotive Applications

A study highlighted the use of nylon-11 produced from this compound in automotive components. The material's toughness at low temperatures allows it to be used in environments as cold as -70 °C, making it ideal for automotive parts exposed to harsh conditions.

Case Study 2: Drug Modification

Research demonstrated that modifying a specific drug molecule with this compound improved its solubility by over 50%, leading to enhanced absorption rates in clinical trials. This modification resulted in a more effective treatment regimen for patients with chronic conditions.

Toxicological Insights

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that high doses of this compound may lead to carcinogenic effects in animal models, particularly in male rats where increased incidences of transitional-cell carcinomas were observed . However, it did not show genotoxic potential in various assays .

作用機序

11-アミノウンデカン酸の作用機序は、主に重合反応におけるモノマーとしての役割に関係しています。それは、縮合反応によって長鎖ポリアミドを形成するために、他のモノマーと反応します。 関与する分子標的と経路は、安定なアミド結合を形成する能力に関連しており、その結果得られるポリマーの機械的特性に貢献しています。 .

類似化合物:

10-アミノデカン酸: 構造は類似していますが、炭素原子が1つ少ないです。

12-アミノドデカン酸: 構造は類似していますが、炭素原子が1つ多いです。

6-アミノカプロン酸: ナイロン6の生産に使用される、より短い鎖のアナログです。

独自性: 11-アミノウンデカン酸は、その特定の鎖長によって特徴付けられます。この鎖長により、ナイロン11に柔軟性、耐薬品性、耐久性などの独自の特性が与えられます。 これらの特性により、ナイロン11は、他のポリアミドが適切に機能しない可能性のある特殊な用途に適しています。 .

類似化合物との比較

10-Aminodecanoic Acid: Similar in structure but with one less carbon atom.

12-Aminododecanoic Acid: Similar in structure but with one more carbon atom.

6-Aminocaproic Acid: A shorter chain analog used in the production of Nylon-6.

Uniqueness: 11-Aminoundecanoic acid is unique due to its specific chain length, which imparts distinct properties to Nylon-11, such as flexibility, chemical resistance, and durability. These properties make Nylon-11 suitable for specialized applications where other polyamides may not perform as well .

生物活性

11-Aminoundecanoic acid (11-AUA), a medium-chain fatty acid with the chemical formula CHNO, is a notable compound primarily recognized for its role as a precursor in the synthesis of nylon 11. This article reviews the biological activity of 11-AUA, focusing on its toxicity, metabolic pathways, and potential applications in biomedical fields.

This compound is characterized by its long carbon chain, which contributes to its amphiphilic nature. This property allows it to form gels and micelles, making it useful in various applications, including drug delivery systems and tissue engineering.

Acute and Chronic Toxicity

Research indicates that 11-AUA exhibits relatively low acute toxicity. In a study involving Sprague-Dawley rats, varying doses (1250, 5000, and 20000 ppm) were administered over four weeks. The results showed that at lower doses, the compound was well-tolerated, while higher doses led to moderate decreases in body weight and food consumption without significant statistical differences .

Table 1: Summary of Toxicity Studies on this compound

| Dose (ppm) | Observations | Effects on Body Weight |

|---|---|---|

| 1250 | Well-tolerated | No significant change |

| 5000 | Slight decrease in body weight | Not statistically significant |

| 20000 | Moderate decrease in body weight | Noted among treated groups |

Genotoxicity

In vitro studies have shown that 11-AUA does not induce gene mutations in bacterial assays (Ames test) or chromosomal aberrations in Chinese hamster ovary (CHO) cells. A slight increase in sister chromatid exchanges was noted; however, this was not deemed significant in vivo as no evidence of mutagenicity was found in Drosophila or other tests .

Carcinogenicity Studies

Carcinogenic effects were observed primarily in male F344 rats exposed to high doses of 11-AUA. Increased incidences of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver were reported. In contrast, no significant carcinogenic effects were noted in female rats or male mice under similar conditions .

Table 2: Carcinogenicity Findings from Animal Studies

| Species | Dose (ppm) | Observed Effects |

|---|---|---|

| Male Rats | High Dose | Transitional-cell carcinomas, liver nodules |

| Female Rats | High Dose | No significant carcinogenic effects |

| Male Mice | High Dose | No clear evidence of carcinogenicity |

Metabolism and Biodegradation

Recent studies have highlighted the metabolic capabilities of certain bacterial strains to utilize 11-AUA as their sole carbon and nitrogen source. Specifically, a strain of Pseudomonas was isolated that demonstrated rapid growth on this compound, indicating its potential for biodegradation applications . This finding suggests that 11-AUA may play a role in environmental bioremediation processes.

Applications in Biomedical Fields

The unique properties of 11-AUA have led to its exploration as a building block for hydrogels used in drug delivery systems. Its ability to form stable gels under physiological conditions makes it suitable for encapsulating therapeutic agents, enhancing their stability and release profiles .

Case Study: Hydrogel Formation Using this compound

In one study, hydrogels derived from 11-AUA were tested for their ability to support cell growth and differentiation. The results indicated that these hydrogels could mimic the properties of Matrigel, a commonly used substrate in cell culture, thus demonstrating their potential utility in tissue engineering .

特性

IUPAC Name |

11-aminoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSQNAUYHMCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-80-8 | |

| Record name | 11-Aminoundecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020077 | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2432-99-7, 25035-04-5, 25587-80-8 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylon-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025587808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-aminoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFU34976HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 378 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。